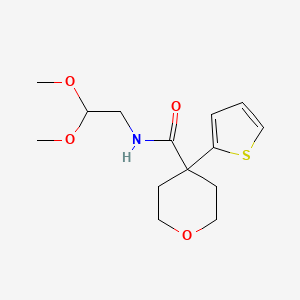![molecular formula C24H22N6O5 B2687957 Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1031966-22-9](/img/structure/B2687957.png)
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate, also known as MQAE, is a fluorescent probe molecule that is widely used in scientific research. It is a quinoline derivative that is commonly used to study the properties of ion channels, membrane transporters, and other biological molecules. MQAE is a highly sensitive and versatile tool that has been used in a wide variety of applications, from basic research to drug discovery.
Applications De Recherche Scientifique
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
This compound is a hydantoin derivative synthesized through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . Let’s explore its applications:
a. Medicinal Chemistry: Hydantoins, structurally related to barbiturates, have been used as anticonvulsant drugs. Compounds like phenytoin, phosphenytoin, and ethotoin fall into this category. Their calcium channel-blocking properties make them effective in treating epilepsy and other neurological disorders . Researchers may investigate the potential of this compound as a novel anticonvulsant or explore its interactions with calcium channels.
b. Biological Activities: Hydantoin derivatives exhibit diverse biological activities. Some examples include:
- Antidiabetic Properties : Certain hydantoin derivatives have shown antidiabetic effects .
- Antimicrobial and Antiviral Effects : Investigating its potential as an antimicrobial or antiviral agent could be valuable .
- Antitumoral Activity : Hydantoin derivatives have been studied for their potential in cancer treatment .
c. Agrochemical Applications: Hydantoins are also used in agrochemistry. They serve as herbicidal and antifungal agents . Researchers could explore their effectiveness in crop protection.
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
This compound is intriguing due to its unique structure. Let’s explore its potential applications:
a. Medicinal Chemistry: Given its quinoline-based structure, researchers might investigate its interactions with biological targets. Quinolines are known for their diverse pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects. This compound could be a starting point for drug discovery efforts.
b. Anticancer Properties: Quinoline derivatives have been explored for their anticancer potential. Researchers could assess whether this compound exhibits cytotoxic effects against cancer cells .
c. Herbicidal or Pesticidal Activity: Considering its structural features, this compound might have herbicidal or pesticidal properties. Researchers could evaluate its effectiveness in controlling pests or weeds.
d. Synthetic Methodology: The synthesis of this compound involves interesting chemistry, including the introduction of the benzylamino group. Researchers could study its synthetic pathways and explore modifications for improved yields or selectivity.
Propriétés
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-4-34-19-10-5-15(11-20(19)33-3)22-27-21(35-28-22)13-29-14-25-23-18(24(29)31)12-26-30(23)16-6-8-17(32-2)9-7-16/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNQCGTUOLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


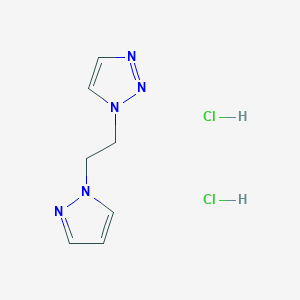
![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)
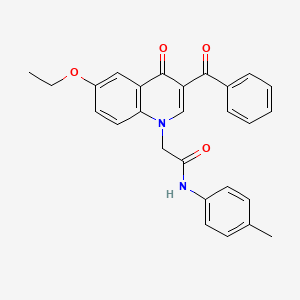
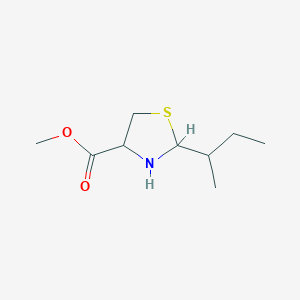
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)
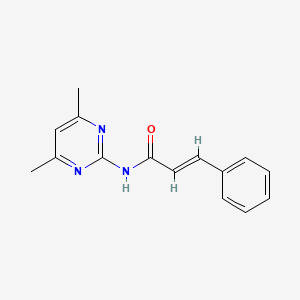

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
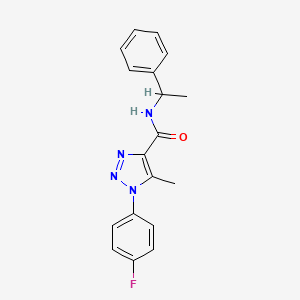
![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

